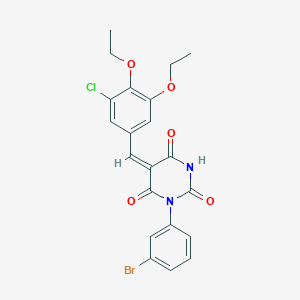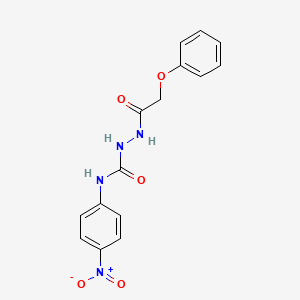![molecular formula C18H27N3O4S B4641589 isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4641589.png)
isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate
Description
The compound belongs to a class of organic compounds that feature a thiophene ring, a piperidine ring, and various substituents including an isopropyl group, an amino carbonyl group, and an acetyl amino group. This class of compounds is known for its versatile chemical and physical properties, making them subjects of interest in organic synthesis and potentially in various applications ranging from materials science to biologically active molecules.
Synthesis Analysis
The synthesis of similar thiophene-containing compounds often involves catalytic reactions or nucleophilic substitutions. For example, the synthesis of 2H‐Thiopyrans by a Rhodium(II) Acetate‐Catalyzed reaction with α-diazocarbonyl compounds shows the versatility of thiophene derivatives in undergoing cyclization reactions to form complex heterocycles (Yamagata, Okabe, & Yamazaki, 2000). These methodologies may be adaptable for synthesizing the compound , indicating the importance of catalytic processes in constructing thiophene-containing frameworks.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of heteroatoms, which significantly influence their electronic and steric properties. For instance, crystal structure analysis of related compounds shows variations in conformation and bonding patterns that can affect their reactivity and interaction with other molecules (Raghuvarman et al., 2014). These structural insights are crucial for understanding the behavior of the compound under study.
properties
IUPAC Name |
propan-2-yl 5-carbamoyl-4-methyl-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-10(2)25-18(24)14-12(4)15(16(19)23)26-17(14)20-13(22)9-21-7-5-11(3)6-8-21/h10-11H,5-9H2,1-4H3,(H2,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFXIOJHIDTCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4641520.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4641531.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4641533.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4641537.png)
![N-benzyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4641541.png)

![1-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4641562.png)


![3-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4641587.png)
![5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4641594.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4641600.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4641609.png)
